N-异丙基-1-苯甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

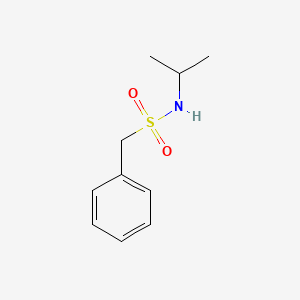

"N-isopropyl-1-phenylmethanesulfonamide" is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. The compound has garnered attention in scientific research for its synthesis methods, molecular structure, and chemical properties.

Synthesis Analysis

- The synthesis of N-isopropyl-1-phenylmethanesulfonamide involves the reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene, producing highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines (Yu. A. Aizina, G. Levkovskaya, I. B. Rozentsveig, 2012).

Molecular Structure Analysis

- The structure of (±)-(2-hydroxyethylamino)phenylmethanesulfonic acid, a related compound, was determined using X-ray diffraction methods, providing insights into the molecular structure of similar sulfonamide compounds (P. I. Gryaznov, O. Kataeva, O. E. Naumova, R. Z. Musin, V. A. Al’fonsov, 2010).

Chemical Reactions and Properties

- The reaction of phenylmethanesulfonyl chloride with tertiary amines results in the formation of geometric isomers about a carbon-sulfur double bond, suggesting complex chemical reactivity of related sulfonamides (J. King, T. Durst, 1966).

- The cyclopropanation reactions catalyzed by rhodium N-(arylsulfonyl)prolinate involve vinyldiazomethanes, indicating the involvement of sulfonamide structures in complex chemical processes (H. Davies, P. R. Bruzinski, D. H. Lake, A. N. Kong, M. J. Fall, 1996).

Physical Properties Analysis

- The study on the crystal structure of N-methylmethanesulfonamide, a compound closely related to N-isopropyl-1-phenylmethanesulfonamide, provides insights into the physical properties of these types of compounds, revealing details about their molecular conformations (Timothy C. Higgs, A. Parkin, S. Parsons, P. A. Tasker, 2002).

Chemical Properties Analysis

- The synthesis of N-phenylsulfonamide derivatives and their inhibitory properties on various enzymes indicate the significant chemical activity and potential applications of sulfonamides in biochemical contexts (Elif Akin Kazancioglu, Murat Senturk, 2020).

- N-acylsulfonamide assisted tandem C-H olefination/annulation in the synthesis of isoindolinones highlights the reactivity of sulfonamide compounds in complex organic transformations (Chen Zhu, J. Falck, 2011).

科学研究应用

有机合成和功能化

使用异丙基镁氯化物和催化二异丙胺对 N-苯磺酰基吡咯进行镁化,证明了 N-异丙基-1-苯甲磺酰胺衍生物在有机合成中的效用。该过程允许用各种亲电试剂对 N-苯磺酰基吡咯进行功能化,包括钯催化的芳基和杂芳基交叉偶联,以中等至良好的产率提供 2-取代的苯磺酰基吡咯 (Dinsmore 等人,2004)。

催化

研究了在烯烃存在下 N-(芳基磺酰基)脯氨酸酯催化的乙烯基重氮甲烷分解,提供了一种在高度非对映选择性和对映选择性模式下合成功能化环丙烷的通用方法。这项研究突出了 N-异丙基-1-苯甲磺酰胺衍生物在催化应用中的潜力 (Davies 等人,1996)。

材料科学

探索了 N-{n-[1-R-5-(喹喔啉-6-基)-4,5-二氢吡唑-3-基]苯基}甲磺酰胺在 1 M HCl 中对低碳钢的吸附和缓蚀性能。这项研究强调了 N-异丙基-1-苯甲磺酰胺衍生物在缓蚀中的重要性,揭示了这些化合物可以通过形成赝电容保护膜来显着保护低碳钢免受酸性侵蚀 (Olasunkanmi 等人,2016)。

药物发现和生物化学

已经合成了 N-苯磺酰胺衍生物并研究了它们对某些酶的抑制特性,突出了 N-异丙基-1-苯甲磺酰胺衍生物的潜在生物医学应用。这些化合物对碳酸酐酶 I 和 II 同工酶、乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 表现出显着的抑制作用,表明它们与青光眼、癌症、骨质疏松症和阿尔茨海默病等疾病的治疗靶点发现有关 (Kazancioglu & Senturk,2020)。

未来方向

While specific future directions for N-isopropyl-1-phenylmethanesulfonamide are not mentioned in the literature, the field of synthetic chemistry, which includes the synthesis of sulfonamides, continues to evolve. There is ongoing research into improving synthetic efficiencies, making processes more environmentally friendly, and developing new substances for various applications .

属性

IUPAC Name |

1-phenyl-N-propan-2-ylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-9(2)11-14(12,13)8-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFQLWLOLJSZFLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1,3-benzoxazol-2-amine](/img/structure/B5515902.png)

![2-[cyclohexyl(methyl)amino]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}nicotinamide](/img/structure/B5515913.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-{[(6-chloro-1,3-benzodioxol-5-yl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5515921.png)

![2-(methylthio)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)nicotinamide hydrochloride](/img/structure/B5515929.png)

![5-{1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-2-pyrrolidinyl}-3-methylisoxazole](/img/structure/B5515938.png)

![N-butyl-2-methyl-N-(2-methylbenzyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5515945.png)

![2-(2-furyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}azepane](/img/structure/B5515969.png)

![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)

![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)

![5-(2,5-dimethoxybenzylidene)-3-[(2,5-dimethoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5516007.png)

![2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5516015.png)